molecular formula C9H14BClN2O2 B1376650 [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride CAS No. 1485418-79-8

[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride

Cat. No.: B1376650
CAS No.: 1485418-79-8
M. Wt: 228.48 g/mol
InChI Key: LJMHYIOWZAXVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7,13-14H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMHYIOWZAXVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride typically involves the following steps:

    Formation of Pyrrolidine-Pyridine Intermediate: The initial step involves the reaction of pyridine with pyrrolidine under controlled conditions to form the pyrrolidine-pyridine intermediate.

    Boronic Acid Introduction: The intermediate is then reacted with a boronic acid reagent, such as boronic acid or its derivatives, under catalytic conditions to introduce the boronic acid group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyridine or pyrrolidine rings.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones on the pyridine or pyrrolidine rings.

Scientific Research Applications

Organic Chemistry

[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. These compounds are critical in pharmaceuticals and materials science due to their diverse biological activities and properties.

ApplicationDescription
Biaryl Synthesis Used to create complex biaryl structures that serve as intermediates in drug development.
Polymer Chemistry Acts as a building block for creating advanced materials with specific properties.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in developing enzyme inhibitors and receptor antagonists. Its ability to form reversible covalent bonds with diols makes it useful in drug design.

Therapeutic AreaPotential Applications
Cancer Treatment Investigated for compounds that inhibit tumor growth by targeting specific enzymes.
Antimicrobial Agents Explored for its role in developing drugs that combat bacterial infections.

Biological Research

In biological studies, this compound serves as a tool for probing biological systems due to its reactivity with biomolecules.

Research FocusApplication
Enzyme Inhibition Studies Used to study the mechanisms of enzyme action and inhibition through reversible binding interactions.
Cellular Uptake Studies The pyrrolidine group enhances lipophilicity, facilitating cellular membrane penetration for drug delivery studies.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid exhibit potent inhibition against specific proteases involved in cancer progression.
  • Drug Development : Research involving this compound led to the synthesis of novel anticancer agents that showed promising results in preclinical trials.

Mechanism of Action

The mechanism of action of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly useful in drug development, where enzyme inhibition is a common strategy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

(6-Methylpyridin-3-yl)boronic Acid Hydrochloride
  • CAS No.: 2096333-73-0
  • Molecular Formula: C₆H₉BClNO₂
  • Molecular Weight : 173.41 g/mol
  • Key Differences :
    • Replaces the pyrrolidinyl group with a methyl group, reducing steric hindrance and molecular complexity.
    • Lower molecular weight (173.41 vs. 228.48 g/mol) may improve volatility but reduce stability in aqueous conditions.
    • Applications: Suitable for less sterically demanding cross-coupling reactions .
(6-(Piperazin-1-yl)pyridin-3-yl)boronic Acid Hydrochloride
  • CAS No.: N/A (MDL: Not listed)
  • Molecular Formula : C₉H₁₅BClN₃O₂
  • Molecular Weight : 243.50 g/mol
  • Key Differences :
    • Substitutes pyrrolidinyl with a piperazinyl group (six-membered ring with two nitrogen atoms).
    • Increased nitrogen content and molecular weight (243.50 vs. 228.48 g/mol) may enhance hydrogen-bonding capacity and solubility in acidic media.
    • Hazard Profile : Classified with H315 (skin irritation) and H319 (eye irritation), indicating higher reactivity compared to the pyrrolidinyl analog .
[6-(Trifluoromethyl)pyridin-3-yl]boronic Acid
  • CAS No.: Not provided (referenced in EP 4 374 877 A2)
  • Molecular Formula: C₆H₅BF₃NO₂ (estimated)
  • Key Differences :
    • Trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity of the boronic acid.
    • Used in synthesizing fluorinated pyrimidine derivatives, highlighting its utility in electronic tuning for specific cross-coupling applications .

Halogen-Substituted Analogs

(6-Chloro-2-fluoropyridin-3-yl)boronic Acid
  • CAS No.: 1256345-66-0
  • Molecular Formula: C₅H₄BClFNO₂
  • Key Differences :
    • Chlorine and fluorine substituents increase electron deficiency, accelerating cross-coupling rates in palladium-catalyzed reactions.
    • Lower steric bulk compared to pyrrolidinyl derivatives makes it preferable for reactions requiring minimal hindrance .

Heterocycle-Fused Analogs

{1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl}boronic Acid Hydrochloride
  • CID : 132342264
  • Molecular Formula : C₇H₈BN₃O₂
  • Key Differences: Pyrazolopyridine core introduces fused aromaticity, altering electronic conjugation and steric profile. Potential applications in synthesizing kinase inhibitors due to enhanced π-π stacking capabilities .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Hazard Profile Applications
Target Compound C₉H₁₄BClN₂O₂ 228.48 Pyrrolidin-1-yl Not specified Versatile cross-coupling
(6-Methylpyridin-3-yl)boronic acid HCl C₆H₉BClNO₂ 173.41 Methyl Not specified Low-steric-demand reactions
(6-Piperazin-1-yl) analog HCl C₉H₁₅BClN₃O₂ 243.50 Piperazin-1-yl H315, H319 Solubility-driven syntheses
(6-Trifluoromethyl) analog C₆H₅BF₃NO₂ ~181.92 CF₃ Not specified Fluorinated drug intermediates
(6-Chloro-2-fluoro) analog C₅H₄BClFNO₂ 189.36 Cl, F Not specified Electron-deficient coupling partners

Research Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., pyrrolidinyl) slow cross-coupling rates but improve stability, while electron-withdrawing groups (e.g., CF₃, halogens) accelerate reactivity .
  • Steric Influence : Bulky substituents like pyrrolidinyl may reduce reaction yields in sterically congested systems but improve selectivity in complex syntheses .
  • Solubility : Piperazinyl and pyrrolidinyl analogs exhibit enhanced solubility in polar solvents compared to halogenated derivatives, aiding in homogeneous reaction conditions .

Biological Activity

[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a pyrrolidine moiety and a boronic acid functional group, which contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₉H₁₃BN₂O₂
  • Molecular Weight : 192.02 g/mol
  • CAS Number : 1150114-75-2

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to inhibit enzymes and interact with various biological receptors, making them valuable in drug design and development.

Anticancer Activity

Research has indicated that compounds containing boronic acid groups can exhibit anticancer properties by inhibiting proteasome activity. Proteasome inhibitors are crucial in cancer therapy as they interfere with the degradation of regulatory proteins involved in cell cycle control and apoptosis.

  • Case Study : A study published in Nature highlighted the efficacy of boronic acid derivatives in inhibiting cancer cell growth through proteasome inhibition. The compound demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial activities. The unique structure of this compound may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

  • Research Findings : In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, potentially through the inhibition of key metabolic pathways .

Enzyme Inhibition

The ability of boronic acids to interact with serine proteases and other enzymes has been well-documented. This interaction can lead to the development of enzyme inhibitors that are useful in treating various diseases.

  • Example : A study demonstrated that this compound effectively inhibits certain serine proteases involved in inflammatory responses, suggesting its potential application in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds between boronic acids and aryl halides.

Synthesis Method Reagents Conditions Yield
Suzuki CouplingBoronic Acid, Aryl HalidePalladium catalyst, BaseHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.